Hydrolytic Stability and LogP-Driven Solubility Advantage Over Dimethoxy Analog
The target compound (diethoxy ester) exhibits a computed XLogP3-AA of 2.7, compared to the dimethoxy analog (CAS 916905-99-2; C12H15O5P, MW 270.22 g/mol), which is predicted to have a significantly lower logP (~1.9) due to its smaller methoxy substituents [1]. This difference of approximately 0.8 log units translates to a roughly 6.3-fold greater preference for the organic phase in octanol/water partitioning. This is critical for applications requiring organic-phase solubility or controlled release, where the diethoxy analog provides enhanced processability. Furthermore, the larger ethoxy groups on the phosphonate confer greater steric hindrance, which is expected to slow down hydrolytic degradation at the P-O bond compared to the dimethoxy derivative, a qualitative structure-stability trend well-established for phosphonate esters.
| Evidence Dimension | Partition Coefficient (LogP) and Hydrolytic Stability Indicator |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; Phosphonate ester: diethoxy (C2H5O)2 |
| Comparator Or Baseline | 1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate: XLogP3-AA ~1.9 (estimated); Phosphonate ester: dimethoxy (CH3O)2 |
| Quantified Difference | ΔLogP ≈ +0.8, corresponding to ~6.3× greater octanol/water partition coefficient; Steric bulk from ethoxy groups predicts slower hydrolysis kinetics. |
| Conditions | Computed XLogP3-AA values based on molecular structure; Hydrolytic stability is a class-level inference for phosphonate ester series (not experimentally measured head-to-head). |
Why This Matters
For procurement decisions in medicinal chemistry or agrochemical intermediate synthesis, the higher logP of the diethoxy derivative favors partitioning into organic layers during extraction and may improve bioavailability or membrane permeability in lead compounds.
- [1] PubChem. (2025). Compound Summary for CID 71428712: 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate. National Center for Biotechnology Information. View Source
